Pirenzepine hydrochloride monohydrate

Muscarinic receptor pharmacology Receptor subtype selectivity Radioligand binding

Pirenzepine hydrochloride monohydrate (CAS 29868-97-1) is a tricyclic muscarinic acetylcholine receptor antagonist that exhibits the most pronounced selectivity for the M1 receptor subtype among clinically characterized antimuscarinics. Unlike non-selective agents such as atropine, pirenzepine discriminates between muscarinic receptor subtypes with an approximately 50-fold binding preference for M1 over M2 receptors, a property that has defined its utility as both a gastroselective therapeutic and a pharmacological tool for dissecting M1-mediated signaling.

Molecular Formula C19H25Cl2N5O3
Molecular Weight 442.3 g/mol
Cat. No. B1247204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirenzepine hydrochloride monohydrate
Molecular FormulaC19H25Cl2N5O3
Molecular Weight442.3 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4.O.Cl.Cl
InChIInChI=1S/C19H21N5O2.2ClH.H2O/c1-22-9-11-23(12-10-22)13-17(25)24-16-7-3-2-5-14(16)19(26)21-15-6-4-8-20-18(15)24;;;/h2-8H,9-13H2,1H3,(H,21,26);2*1H;1H2
InChIKeyZOAVUHCVXFVQOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pirenzepine Hydrochloride Monohydrate – M1-Selective Muscarinic Antagonist for Targeted Receptor Research and Ophthalmic Investigation


Pirenzepine hydrochloride monohydrate (CAS 29868-97-1) is a tricyclic muscarinic acetylcholine receptor antagonist that exhibits the most pronounced selectivity for the M1 receptor subtype among clinically characterized antimuscarinics . Unlike non-selective agents such as atropine, pirenzepine discriminates between muscarinic receptor subtypes with an approximately 50-fold binding preference for M1 over M2 receptors, a property that has defined its utility as both a gastroselective therapeutic and a pharmacological tool for dissecting M1-mediated signaling . The dihydrochloride monohydrate form is the pharmacopoeial reference standard, specified at 98.0–102.0% content (anhydrous basis) by the British Pharmacopoeia and 98.5–101.0% by the Japanese Pharmacopoeia, ensuring batch-to-batch consistency for reproducible research outcomes .

Why Pirenzepine Hydrochloride Monohydrate Cannot Be Replaced by Atropine, Telenzepine, or Darifenacin in M1-Driven Research Protocols


Muscarinic receptor antagonists constitute a chemically and pharmacologically heterogeneous class in which small structural modifications produce large shifts in subtype selectivity, binding kinetics, and in vivo functional profiles . The M1-preferring antagonists pirenzepine and telenzepine are not interchangeable: telenzepine exhibits approximately 20-fold higher M1 affinity and a 15-fold slower dissociation half-time (35 min vs. 2.3 min at 37 °C), creating pharmacodynamic differences that confound experimental interpretation when one is substituted for the other . Non-selective antagonists such as atropine lack the gastric and receptor-subtype discrimination that defines pirenzepine's in vivo therapeutic window, while M3-selective agents (darifenacin) and non-selective urinary antispasmodics (oxybutynin) target entirely different receptor populations, rendering them unsuitable for M1-specific investigations . These differences are quantified in the evidence items below and serve as the basis for informed procurement decisions.

Pirenzepine Hydrochloride Monohydrate – Quantitative Differential Evidence for Scientific Procurement Decisions


M1 Subtype Binding Selectivity: Pirenzepine Versus Atropine Across Cloned Human Muscarinic Receptors

Pirenzepine demonstrates a pronounced M1-preferring binding profile across cloned human muscarinic receptor subtypes, in contrast to the non-selective antagonist atropine. Pirenzepine binds M1 receptors with a Ki of 11.48 nM and exhibits 52-fold selectivity over M2 (Ki = 602.56 nM), 13-fold over M3 (Ki = 151.36 nM), and 17-fold over M4 (Ki = 199.53 nM) . Atropine, by comparison, shows aflat subtype binding with -Log(KD) values of 9.29 at M1, 9.00 at M2, 9.28 at M3, 9.66 at M4, and 9.43 at M5 in transfected murine fibroblasts, corresponding to sub-nanomolar affinities across all five subtypes and a selectivity window of less than 5-fold . This difference means pirenzepine can pharmacologically isolate M1-mediated responses at concentrations that spare M2–M5 receptors, whereas atropine cannot discriminate among subtypes at any therapeutically relevant concentration.

Muscarinic receptor pharmacology Receptor subtype selectivity Radioligand binding

In Vivo Functional Gastroselectivity: Pirenzepine Therapeutic Index Versus Atropine in the Rat

In a head-to-head pharmacodynamic comparison in the rat, pirenzepine and atropine were evaluated for their ability to inhibit oxotremorine-induced gastric ulcer (therapeutic endpoint), salivation, lachrymation, and tremor (side-effect endpoints) following intravenous administration . Pirenzepine inhibited gastric ulcer formation with an ED50 of 13 μg/kg i.v. while requiring a 48-fold higher dose to inhibit salivation (ED50 = 620 μg/kg i.v.) and over 2308-fold higher to produce tremors. In stark contrast, atropine inhibited gastric ulcer and salivation at nearly identical doses (ED50 = 5.8 and 4.2 μg/kg i.v., respectively), yielding a salivation/ulcer ED50 ratio of 0.7 — meaning atropine suppresses salivation at doses lower than those required for the therapeutic anti-ulcer effect . The intravenous therapeutic index (side-effect ED50 / anti-ulcer ED50) for pirenzepine was 11 for lachrymation, 48 for salivation, and >2308 for tremors; for atropine the same ratios were 1.1, 0.7, and 14, respectively .

Gastric pharmacology In vivo selectivity Antimuscarinic therapeutic window

M1 Receptor Dissociation Kinetics: Pirenzepine Rapid Reversibility Versus Telenzepine Prolonged Occupancy

The dissociation kinetics of pirenzepine and its structural analog telenzepine from M1 muscarinic receptors were determined in brain cortex membranes of calf and rat at 37 °C . While both compounds exhibit similar association rates with M1 receptors, their dissociation half-times differ dramatically: pirenzepine dissociates with a half-time of 2.3 minutes, whereas telenzepine remains bound with a half-time of 35 minutes — an approximately 15-fold slower off-rate . The affinity ratios of telenzepine and pirenzepine for cortical M1, cortical non-M1, and cardiac M2 receptors were 50:5:1 and 80:5:1, respectively . The prolonged M1 occupancy by telenzepine has been shown to be rate-limiting for the occupation of M1 receptors by other ligands, effectively creating a slowly reversible pharmacological blockade .

Receptor binding kinetics M1 receptor pharmacology Ligand residence time

Myopia Progression Control: Pirenzepine 2% Ophthalmic Gel Efficacy Versus Placebo in Randomized Clinical Trials

Pirenzepine ophthalmic gel (2%) was evaluated in a 2-year multicenter, randomized, double-masked, placebo-controlled clinical trial in children aged 8–12 years with myopia (-0.75 to -4.00 D at entry) . At 1 year, the mean increase in myopia was 0.26 D in the pirenzepine group versus 0.53 D in the placebo group (p < 0.001), representing a 51% reduction in myopia progression. At 2 years, the mean increases were 0.58 D for pirenzepine and 0.99 D for placebo (p = 0.008), sustaining a 41% reduction in progression . In a separate 1-year trial enrolling 353 children, pirenzepine gel twice daily reduced myopia progression to 0.47 D versus 0.84 D for placebo (p < 0.001), a 44% reduction . Unlike atropine, which causes significant mydriasis and cycloplegia due to non-selective M3 blockade, pirenzepine causes only minimal pupillary dilation and accommodative impairment, as reported in clinical tolerability studies .

Myopia control M1 antagonist ophthalmology Pediatric clinical trial

Pharmacopoeial Identity and Purity: Pirenzepine Hydrochloride Monohydrate Versus Unspecified-Grade Muscarinic Antagonists

Pirenzepine hydrochloride monohydrate is defined by two major pharmacopoeias with stringent identity and purity specifications that exceed typical research-grade muscarinic antagonists. The British Pharmacopoeia 2025 specifies content of 98.0% to 102.0% (anhydrous substance), a UV absorption maximum at 283 nm with specific absorbance of 190–205, and a solution pH of 1.0–2.0 . The Japanese Pharmacopoeia specifies 98.5–101.0% content (anhydrous basis) . Commercially, the compound is supplied at ≥98% purity by certified vendors such as Cayman Chemical and Tocris Bioscience, with batch-specific certificates of analysis available . In comparison, common muscarinic antagonists such as oxybutynin and tolterodine are not typically supplied against pharmacopoeial monographs for research use, and their purity specifications are vendor-dependent. The availability of a European Pharmacopoeia Reference Standard (EP RS) for pirenzepine dihydrochloride monohydrate enables independent analytical method validation and ensures traceable quantification in bioanalytical and formulation studies .

Analytical chemistry Pharmacopoeial reference standard Quality control

Pirenzepine Hydrochloride Monohydrate – Evidence-Backed Application Scenarios for Scientific and Industrial Users


Pharmacological Isolation of M1-Mediated Signaling in Native Tissue and Recombinant Systems

When the experimental objective is to attribute a physiological or biochemical response specifically to the M1 muscarinic receptor subtype, pirenzepine is the antagonist of choice. Its 52-fold M1-over-M2 binding selectivity enables M1 blockade at concentrations (e.g., 100–300 nM) that spare M2, M3, and M4 receptors, unlike atropine which inhibits all subtypes at sub-nanomolar concentrations. This is critical in tissues co-expressing multiple muscarinic subtypes, such as brain, sympathetic ganglia, and gastric mucosa .

In Vivo Gastric Pharmacology Studies Requiring Peripheral Selectivity Without Central Nervous System Confounds

For animal models of gastric acid secretion, ulcer formation, or gastrointestinal motility where avoidance of central anticholinergic effects and excessive dry mouth is essential, pirenzepine's 48-fold intravenous therapeutic index for gastric over salivary effects (vs. atropine's ratio of 0.7) ensures interpretable, target-specific results without the behavioral confounds produced by blood-brain barrier-penetrant, non-selective antagonists .

Reversible M1 Receptor Blockade in Electrophysiological and Kinetic Pharmacology Experiments

In patch-clamp electrophysiology, calcium imaging, or any protocol requiring sequential antagonist application and washout, pirenzepine's rapid M1 dissociation half-time of 2.3 minutes at 37 °C permits reversible M1 blockade and full signal recovery within a single experimental session. Telenzepine, despite having higher M1 affinity, is unsuitable for such protocols due to its 35-minute dissociation half-time and rate-limiting prolonged receptor occupancy .

Myopia Research and Ophthalmic Formulation Development

Pirenzepine ophthalmic gel (2%) is supported by two randomized controlled trials demonstrating a 41–51% reduction in myopia progression over 1–2 years versus placebo in pediatric populations, with a side-effect profile superior to atropine due to minimal mydriasis and accommodative impairment . This evidence base positions pirenzepine as a lead compound for myopia mechanism studies, novel M1 antagonist screening, and ophthalmic drug delivery development where receptor-subtype selectivity is hypothesized to underlie efficacy .

Analytical Method Development and Bioanalytical Quantification Requiring a Certified Reference Standard

For laboratories developing HPLC, LC-MS/MS, or spectrophotometric assays for pirenzepine quantification in biological matrices or pharmaceutical formulations, the availability of the European Pharmacopoeia Reference Standard (pirenzepine dihydrochloride monohydrate CRS) and batch-specific certificates of analysis from vendors supplying ≥98% purity material provides the traceable analytical benchmark necessary for method validation compliant with ICH Q2(R1) guidelines .

Quote Request

Request a Quote for Pirenzepine hydrochloride monohydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.